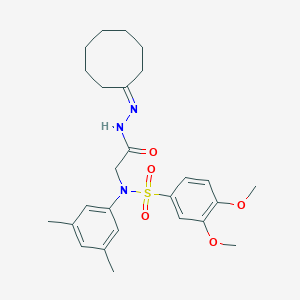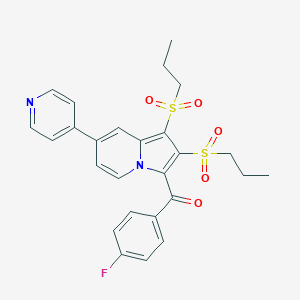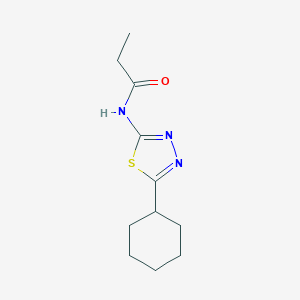
1-(3-bromobenzoyl)-5-(4-ethylphenyl)-3-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-5-ol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
The compound 1-(3-bromobenzoyl)-5-(4-ethylphenyl)-3-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-5-ol is a complex organic molecule with potential applications in various fields such as chemistry, biology, and medicine. This compound features a bromophenyl group, an ethylphenyl group, a hydroxy group, and a trifluoromethyl group attached to a pyrazole ring, making it a unique and versatile molecule for scientific research.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-bromobenzoyl)-5-(4-ethylphenyl)-3-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-5-ol typically involves multiple steps, including the formation of the pyrazole ring and the introduction of various substituents. One common synthetic route involves the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a β-diketone under acidic or basic conditions.
Introduction of the Bromophenyl Group: The bromophenyl group can be introduced through a nucleophilic substitution reaction using a brominated aromatic compound.
Addition of the Ethylphenyl Group: The ethylphenyl group can be added via a Friedel-Crafts alkylation reaction using ethylbenzene and a suitable catalyst.
Incorporation of the Trifluoromethyl Group: The trifluoromethyl group can be introduced through a nucleophilic substitution reaction using a trifluoromethylating agent.
Hydroxylation: The hydroxy group can be introduced through a hydroxylation reaction using a suitable oxidizing agent.
Industrial Production Methods
Industrial production of this compound may involve optimizing the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalysts, optimized reaction conditions, and purification techniques such as chromatography and recrystallization.
化学反应分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxy group, to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can be performed on the carbonyl group to form alcohols.
Substitution: The bromophenyl group can undergo nucleophilic substitution reactions to introduce other functional groups.
Addition: The double bonds in the pyrazole ring can participate in addition reactions with various reagents.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Grignard reagents, organolithium compounds.
Catalysts: Lewis acids such as aluminum chloride for Friedel-Crafts reactions.
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols.
Substitution: Introduction of various functional groups such as amines, ethers, or thiols.
Addition: Formation of adducts with various reagents.
科学研究应用
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various chemical modifications, making it a valuable intermediate in organic synthesis.
Biology
In biological research, the compound can be used to study the effects of different functional groups on biological activity. Its diverse substituents make it a useful tool for probing the structure-activity relationships of various biological targets.
Medicine
In medicine, the compound has potential applications as a lead compound for drug discovery. Its unique structure and functional groups may interact with specific biological targets, leading to the development of new therapeutic agents.
Industry
In the industrial sector, the compound can be used in the development of new materials with specific properties. Its unique structure allows for the design of materials with tailored functionalities.
作用机制
The mechanism of action of 1-(3-bromobenzoyl)-5-(4-ethylphenyl)-3-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-5-ol involves its interaction with specific molecular targets. The bromophenyl and trifluoromethyl groups may interact with hydrophobic pockets in proteins, while the hydroxy group can form hydrogen bonds with amino acid residues. These interactions can modulate the activity of the target proteins, leading to various biological effects.
相似化合物的比较
Similar Compounds
- (3-chlorophenyl)[5-(4-ethylphenyl)-5-hydroxy-3-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-1-yl]methanone
- (3-fluorophenyl)[5-(4-ethylphenyl)-5-hydroxy-3-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-1-yl]methanone
- (3-iodophenyl)[5-(4-ethylphenyl)-5-hydroxy-3-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-1-yl]methanone
Uniqueness
The uniqueness of 1-(3-bromobenzoyl)-5-(4-ethylphenyl)-3-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-5-ol lies in the combination of its substituents. The presence of the bromophenyl group, along with the trifluoromethyl and hydroxy groups, provides a distinct set of chemical and biological properties that are not found in similar compounds. This makes it a valuable compound for various scientific research applications.
属性
分子式 |
C19H16BrF3N2O2 |
|---|---|
分子量 |
441.2g/mol |
IUPAC 名称 |
(3-bromophenyl)-[5-(4-ethylphenyl)-5-hydroxy-3-(trifluoromethyl)-4H-pyrazol-1-yl]methanone |
InChI |
InChI=1S/C19H16BrF3N2O2/c1-2-12-6-8-14(9-7-12)18(27)11-16(19(21,22)23)24-25(18)17(26)13-4-3-5-15(20)10-13/h3-10,27H,2,11H2,1H3 |
InChI 键 |
PEYJIFUNIMYWND-UHFFFAOYSA-N |
SMILES |
CCC1=CC=C(C=C1)C2(CC(=NN2C(=O)C3=CC(=CC=C3)Br)C(F)(F)F)O |
规范 SMILES |
CCC1=CC=C(C=C1)C2(CC(=NN2C(=O)C3=CC(=CC=C3)Br)C(F)(F)F)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![2-[(4-oxo-3-phenyl-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl)sulfanyl]-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B393665.png)
![N-[(N'-CYCLOOCTYLIDENEHYDRAZINECARBONYL)METHYL]-N-(2,6-DIMETHYLPHENYL)METHANESULFONAMIDE](/img/structure/B393666.png)
![N-(4-methoxyphenyl)-4-[2-nitro-4-(trifluoromethyl)phenoxy]benzamide](/img/structure/B393668.png)
![5-[(2,6-Difluorobenzyl)sulfanyl]-1,3,4-thiadiazol-2-amine](/img/structure/B393669.png)

![Methyl 5-(2-chlorophenyl)-4,6-dioxo-1,3a,4,5,6,6a-hexahydropyrrolo[3,4-c]pyrazole-3-carboxylate](/img/structure/B393673.png)
![(4-{[(3-Cyano-4,5,6,7-tetrahydro-1-benzothien-2-yl)imino]methyl}phenoxy)acetic acid](/img/structure/B393674.png)

![N-BENZYL-N-[2-(N'-CYCLODODECYLIDENEHYDRAZINECARBONYL)PHENYL]-4-METHYLBENZENE-1-SULFONAMIDE](/img/structure/B393676.png)
![Methyl [3-chloro-4-methoxy(phenylsulfonyl)anilino]acetate](/img/structure/B393678.png)
![2-[(2,6-Difluorobenzyl)sulfanyl]-1,3-benzothiazole](/img/structure/B393681.png)
![5-AMINO-3-[(1Z)-2-[2,4-BIS(4-METHYLPIPERIDIN-1-YL)-5-NITROPHENYL]-1-CYANOETH-1-EN-1-YL]-1-PHENYL-1H-PYRAZOLE-4-CARBONITRILE](/img/structure/B393686.png)
![N-(4-nitrophenyl)tricyclo[3.2.1.02,4]octane-3-carboxamide](/img/structure/B393687.png)
